N-{[5-(2-fluorophenyl)-2-furyl]methyl}-N-(2-furylmethyl)amine N-{[5-(2-fluorophenyl)-2-furyl]methyl}-N-(2-furylmethyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15183493
InChI: InChI=1S/C16H14FNO2/c17-15-6-2-1-5-14(15)16-8-7-13(20-16)11-18-10-12-4-3-9-19-12/h1-9,18H,10-11H2
SMILES:
Molecular Formula: C16H14FNO2
Molecular Weight: 271.29 g/mol

N-{[5-(2-fluorophenyl)-2-furyl]methyl}-N-(2-furylmethyl)amine

CAS No.:

Cat. No.: VC15183493

Molecular Formula: C16H14FNO2

Molecular Weight: 271.29 g/mol

* For research use only. Not for human or veterinary use.

N-{[5-(2-fluorophenyl)-2-furyl]methyl}-N-(2-furylmethyl)amine -

Specification

Molecular Formula C16H14FNO2
Molecular Weight 271.29 g/mol
IUPAC Name N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine
Standard InChI InChI=1S/C16H14FNO2/c17-15-6-2-1-5-14(15)16-8-7-13(20-16)11-18-10-12-4-3-9-19-12/h1-9,18H,10-11H2
Standard InChI Key BLNSWNVKKDHIED-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=CC=C(O2)CNCC3=CC=CO3)F

Introduction

N-{[5-(2-fluorophenyl)-2-furyl]methyl}-N-(2-furylmethyl)amine is a complex organic compound characterized by its unique structure, which includes a fluorinated phenyl group and furan moieties. This compound belongs to the class of amines and is notable for its potential applications in medicinal chemistry due to its structural complexity and bioactive properties.

Synthesis

The synthesis of N-{[5-(2-fluorophenyl)-2-furyl]methyl}-N-(2-furylmethyl)amine typically involves multi-step organic reactions. The exact synthetic pathway may vary based on available reagents and desired yields. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in optimizing the synthesis process.

Biological Activity and Applications

N-{[5-(2-fluorophenyl)-2-furyl]methyl}-N-(2-furylmethyl)amine exhibits potential bioactive properties, making it a subject of interest in pharmacological studies. The fluorophenyl group enhances its binding affinity to specific biological targets, modulating enzyme and receptor activities. The compound's applications are diverse, including potential roles in medicinal chemistry and organic synthesis.

Comparison with Similar Compounds

Compound NameKey FeaturesUniqueness
N-methyl-beta-alanineContains a methyl groupLacks fluorophenyl and furan groups
N-{[5-(2-fluorophenyl)-2-furyl]methyl}-N-methylamineContains methylamineDoes not include beta-alanine moiety
N-{[5-(2-fluorophenyl)-2-furyl]methyl}-N-(2-furylmethyl)amineContains both fluorophenyl and furan groupsEnhances chemical reactivity and biological activity

The uniqueness of N-{[5-(2-fluorophenyl)-2-furyl]methyl}-N-(2-furylmethyl)amine lies in its combination of both fluorophenyl and furan groups, which significantly enhance its chemical reactivity and biological activity compared to similar compounds.

Research Findings and Future Directions

Further studies are required to clarify the mechanism of action of N-{[5-(2-fluorophenyl)-2-furyl]methyl}-N-(2-furylmethyl)amine, including binding affinity assays and cellular assays. The compound's interactions with biological targets are crucial for understanding its potential therapeutic applications.

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